molecular formula C15H21N5 B13781581 N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine CAS No. 82264-57-1

N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine

Cat. No.: B13781581
CAS No.: 82264-57-1
M. Wt: 271.36 g/mol
InChI Key: NMPAXZOTIQZCEM-UHFFFAOYSA-N
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Description

N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are a group of indole alkaloids that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine typically involves the Pictet-Spengler reaction, which is a well-known method for the formation of beta-carbolines. This reaction involves the condensation of tryptamine with an aldehyde or ketone under acidic conditions to form the beta-carboline core structure.

Industrial Production Methods

the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, can be applied to scale up the synthesis for industrial purposes .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors in the body, leading to its biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

82264-57-1

Molecular Formula

C15H21N5

Molecular Weight

271.36 g/mol

IUPAC Name

2-[3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propyl]guanidine

InChI

InChI=1S/C15H21N5/c16-15(17)19-8-3-6-13-14-11(7-9-18-13)10-4-1-2-5-12(10)20-14/h1-2,4-5,13,18,20H,3,6-9H2,(H4,16,17,19)

InChI Key

NMPAXZOTIQZCEM-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)CCCN=C(N)N

Origin of Product

United States

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